molecular formula C14H16OS2 B1453140 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol CAS No. 847233-27-6

4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol

Cat. No. B1453140
M. Wt: 264.4 g/mol
InChI Key: ATLROBDAMPSMRP-UHFFFAOYSA-N
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Description

“4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol” is a chemical compound that is also known as (-)-®-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride . It is a white to off-white, odorless, crystalline powder . This compound is used in the formulation of Tiagabine Hydrochloride tablets, an antiepilepsy drug .


Physical And Chemical Properties Analysis

“4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol” is a white to off-white, odorless, crystalline powder . It is insoluble in heptane, sparingly soluble in water, and soluble in aqueous base .

Scientific Research Applications

Photochromic Properties

  • Photochromism in Single-Crystalline Phase : The derivative 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene exhibits reversible photochromic reactions in the single-crystalline phase. This property is important for materials that change color under different light conditions (Irie et al., 2000).

Reactivity and Synthesis

  • Nucleophilic Reactivity : The compound demonstrates nucleophilic reactions with proton and aldehydes, leading to the formation of various derivatives like 1-phenyl-2-methyl-2,3-butadien-1-ol (Suzuki et al., 2007).
  • Synthesis of Derivatives : It is used in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) through various methods, demonstrating its versatility in organic synthesis (Das Gupta et al., 2014).

Polymerization and Material Science

  • Electrochromic Conducting Polymers : Derivatives of this compound are used in the synthesis of electrochromic conducting polymers, which have potential applications in electronic devices and smart materials (Sotzing et al., 1996).

Medical and Biological Applications

  • Anticonvulsant Activity : A related compound, EF1502, which is an analog of this molecule, has been studied for its anticonvulsant properties in the central nervous system (White et al., 2005).

Green Chemistry

  • Eco-friendly Synthesis : Its derivatives are synthesized using green chemistry principles, highlighting the focus on environmentally friendly and sustainable methods in modern chemical synthesis (Zhou & Zhang, 2015).

properties

IUPAC Name

4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9,15H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLROBDAMPSMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCO)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol

CAS RN

847233-27-6
Record name Tiagabine alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847233276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIAGABINE ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFB93PGY2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Herbert, TW Mathers - Journal of Labelled Compounds and …, 2010 - Wiley Online Library
A concise preparation of [butene‐ 2 H 5 ]‐tiagabine hydrochloride starting from [ 2 H 6 ]‐γ‐butyrolactone is described. It was necessary to ring‐open the labeled γ‐butyrolactone …

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